8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a complex organic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a bromine atom and a pyridine ring, which enhance its reactivity and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 329.15 g/mol.
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is classified as a heterocyclic aromatic compound. Its structure includes both a quinoline core and a pyridine substituent, making it part of a broader category of nitrogen-containing heterocycles that exhibit significant pharmacological properties.
The synthesis of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves several key steps:
Industrial production may optimize these methods for scalability, utilizing continuous flow reactors and automated synthesis techniques to improve yield and efficiency.
Key structural data includes:
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid largely depends on its interaction with biological targets. Quinoline derivatives are known to affect various biochemical pathways:
Pharmacokinetic studies would elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Factors such as its molecular weight suggest moderate permeability across biological membranes.
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid exhibits typical properties associated with quinoline derivatives:
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid has several scientific applications:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities and proven therapeutic utility. The quinoline nucleus—a bicyclic structure comprising fused benzene and pyridine rings—confers unique electronic properties and hydrogen-bonding capabilities that facilitate targeted interactions with biological macromolecules [3] [7]. This molecular framework serves as the foundation for numerous clinically approved agents, including the antimalarials quinine and chloroquine, the anticancer drugs topotecan and cabazitaxel, and the kinase inhibitor bosutinib [7]. The versatility of the quinoline core enables strategic modifications at multiple positions (C-2, C-4, C-6, C-8), allowing medicinal chemists to fine-tune physicochemical properties and target affinity [4].
Table 1: Therapeutic Applications of Quinoline-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Topotecan | Anticancer (Topoisomerase inhibitor) | C-10 modified quinoline |
Cabazitaxel | Anticancer (Microtubule inhibitor) | Quinoline-3-carbonitrile derivative |
Bosutinib | Anticancer (Tyrosine kinase inhibitor) | C-4 anilinoquinoline |
Brequinar | DHODH Inhibitor | C-4 carboxylic acid; biphenyl at C-2 |
The 4-carboxylic acid substitution pattern, as exemplified by brequinar, is particularly significant for targeting enzymes involved in nucleotide metabolism. Dihydroorotate dehydrogenase (DHODH) inhibitors bearing this motif exploit ionic interactions with conserved arginine residues (e.g., R136 in human DHODH), disrupting de novo pyrimidine biosynthesis and halting proliferation in rapidly dividing cells [4] [7]. This mechanism underpins the ongoing development of quinoline-4-carboxylic acids for oncology, virology, and autoimmune diseases [4].
The strategic incorporation of bromine and pyridine moieties within quinoline frameworks significantly enhances their potential as bioactive compounds. Bromine, as a heavy halogen, serves dual purposes in molecular design:
Table 2: Structural Parameters of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic Acid
Parameter | Value/Descriptor | Experimental Method |
---|---|---|
Molecular Formula | C₁₅H₉BrN₂O₂ | Elemental Analysis |
Molecular Weight | 329.15 g/mol | Mass Spectrometry |
Hydrogen Bond Donors | 1 (COOH) | Computational Analysis |
Hydrogen Bond Acceptors | 4 (N x2, O x2) | Computational Analysis |
SMILES Notation | C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3 | PubChem [2] |
The 2-(pyridin-3-yl) substituent introduces a second nitrogen heterocycle that expands interaction capabilities. The pyridyl nitrogen:
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 897555-46-3) embodies strategic structural features that merit focused investigation as a lead compound. Its molecular architecture integrates three pharmacophoric elements critical for targeting metabolic enzymes and kinases:
The compound’s synthetic tractability further enhances its lead potential. Efficient routes via Pfitzinger condensation between 5-bromoisatin and 3-acetylpyridine yield the quinoline core, followed by selective bromination when required [3] [4]. Recent advances have optimized this route for industrial scalability using continuous flow reactors, achieving >80% yields and eliminating chromatographic purification [4].
Synthetic Route via Pfitzinger Reaction:
5-Bromoisatin + 3-Acetylpyridine → Pfitzinger Condensation (KOH/EtOH/reflux) → 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic Acid [3] [4]
Emerging computational studies suggest promising bioactivity profiles. Molecular dynamics simulations of closely related bromoquinoline-4-carboxylic acids demonstrate stable binding to DHODH’s brequinar pocket, forming water-mediated hydrogen bonds with threonine-63 (T63) and tyrosine-356 (Y356) [4] [7]. These interactions correlate with low nanomolar enzymatic inhibition (IC₅₀ values 9–28 nM in optimized analogues) and selective antiproliferative activity against solid tumor models [4]. The compound’s balanced lipophilicity (cLogP ≈3.5) positions it favorably within drug-like chemical space, addressing a key limitation of earlier quinoline therapeutics like brequinar (cLogP=5.94) that suffered from poor aqueous solubility [4]. As such, this bromo-pyridylquinoline carboxylic acid represents a versatile scaffold for developing targeted therapies against oncology and immunology targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1